REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:6][N:7]=1.S(Cl)([Cl:13])=O>>[ClH:13].[Cl:13][CH2:2][C:3]1[N:4]([CH2:8][CH2:9][CH3:10])[CH:5]=[CH:6][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
OCC=1N(C=CN1)CCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be at room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was recrystallized from methanol-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N(C=CN1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |